8-Bromo-5,6-dimethylquinoline
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Overview
Description
8-Bromo-5,6-dimethylquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,6-dimethylquinoline typically involves the bromination of 5,6-dimethylquinoline. One common method includes the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5,6-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of 5,6-dimethylquinoline.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 8-amino-5,6-dimethylquinoline or 8-thio-5,6-dimethylquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5,6-dimethylquinoline.
Scientific Research Applications
8-Bromo-5,6-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-dimethylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The bromine atom and methyl groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the methyl groups, leading to different reactivity and applications.
5,6-Dimethylquinoline: Lacks the bromine atom, affecting its chemical properties and biological activity.
8-Chloro-5,6-dimethylquinoline: Similar structure but with chlorine instead of bromine, leading to different reactivity.
Uniqueness: Its specific substitution pattern allows for targeted chemical modifications and diverse biological activities .
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
8-bromo-5,6-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,1-2H3 |
InChI Key |
BSKRKDXLAPCGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C=CC=N2)Br |
Origin of Product |
United States |
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